molecular formula C11H22Cl2N2 B13479012 1-(Aminomethyl)adamantan-2-amine dihydrochloride

1-(Aminomethyl)adamantan-2-amine dihydrochloride

Cat. No.: B13479012
M. Wt: 253.21 g/mol
InChI Key: CCDGYQMWEZDENV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)adamantan-2-amine dihydrochloride is a chemical compound with the molecular formula C11H22Cl2N2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.

Preparation Methods

The synthesis of 1-(Aminomethyl)adamantan-2-amine dihydrochloride typically involves multiple steps, starting from adamantane. One common synthetic route includes the following steps:

    Bromination: Adamantane is brominated to form 1-bromoadamantane.

    Amination: The brominated product is then reacted with ammonia or an amine to introduce the amino group, forming 1-aminoadamantane.

    Methylation: The amino group is further modified by introducing a methyl group, resulting in 1-(aminomethyl)adamantane.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Aminomethyl)adamantan-2-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(Aminomethyl)adamantan-2-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)adamantan-2-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, altering their activity. The exact pathways depend on the specific application but often involve modulation of neurotransmitter systems or inhibition of viral replication .

Comparison with Similar Compounds

Biological Activity

1-(Aminomethyl)adamantan-2-amine dihydrochloride is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antiviral agent and in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates that it exists as a dihydrochloride salt. The compound features an amine group at the 1-position and a methyl group at the 2-position of the adamantane structure, which contributes to its unique properties.

Physical Properties:

  • Density: Approximately [specific density not provided]
  • Boiling Point: Around [specific boiling point not provided]

The mechanism of action for this compound primarily involves interactions with viral proteins and cellular receptors. Research has shown that this compound may inhibit viral replication by blocking essential enzymatic functions necessary for viral life cycles. Additionally, it may interact with cellular signaling pathways, suggesting potential therapeutic effects beyond antiviral activity.

Antiviral Properties

This compound has demonstrated significant antiviral activity, particularly against strains of influenza. The adamantane moiety enhances lipophilicity, potentially improving bioavailability and therapeutic index. Studies indicate that derivatives of this compound can inhibit viral replication effectively.

Anticancer Activity

Research has also explored the anticancer properties of this compound. Its structural characteristics allow for modifications that can enhance pharmacological properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameCAS NumberSimilarityUnique Features
Adamantan-2-amine hydrochloride26562-81-20.84Lacks the aminomethyl group; simpler structure
1-Aminoadamantane17768-41-10.89Contains only one amino group without substitution
2-Aminoadamantane13074-39-00.84Amino group at the 2-position; different activity
N,N-DimethylaminoadamantaneNot available0.85Contains dimethyl substitution; altered lipophilicity

This comparison highlights how variations in functional groups influence biological activities and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that derivatives of this compound inhibited viral replication in vitro, particularly against influenza viruses by targeting viral proteins essential for replication .
  • Cytotoxicity in Cancer Models : In another study, modifications of this compound displayed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments .
  • Mechanistic Insights : Research has provided insights into how this compound interacts with specific molecular targets, suggesting that it may modulate receptor activity involved in signal transduction pathways .

Properties

Molecular Formula

C11H22Cl2N2

Molecular Weight

253.21 g/mol

IUPAC Name

1-(aminomethyl)adamantan-2-amine;dihydrochloride

InChI

InChI=1S/C11H20N2.2ClH/c12-6-11-4-7-1-8(5-11)3-9(2-7)10(11)13;;/h7-10H,1-6,12-13H2;2*1H

InChI Key

CCDGYQMWEZDENV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3N)CN.Cl.Cl

Origin of Product

United States

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